3-Fluoro-4-thiocyanatoaniline

Beschreibung

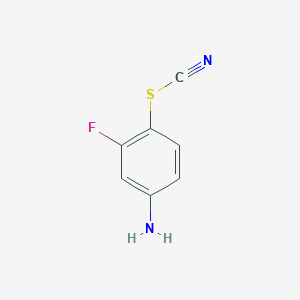

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-amino-2-fluorophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2S/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLCEAFQQKDBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623788 | |

| Record name | 4-Amino-2-fluorophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14512-86-8 | |

| Record name | Thiocyanic acid, 4-amino-2-fluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14512-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-fluorophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-4-thiocyanatoaniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 3-Fluoro-4-thiocyanatoaniline, a specialized chemical intermediate of significant interest in medicinal chemistry, agrochemical research, and materials science. This document details the compound's core chemical and physical properties, structural characteristics, synthesis protocols, and key applications. By integrating fluorine and thiocyanate functional groups on an aniline ring, this molecule offers a versatile platform for the development of complex chemical entities. This guide is intended for researchers, chemists, and professionals in the drug development and fine chemical industries, offering both foundational data and practical insights into its synthesis and application.

Chemical Identity and Structure

3-Fluoro-4-thiocyanatoaniline is an aromatic organic compound featuring three distinct functional groups: an amine (-NH₂), a fluorine (-F) atom, and a thiocyanate (-SCN) group. This unique combination of substituents on the benzene ring dictates its chemical reactivity and utility as a building block in organic synthesis.

Nomenclature and Chemical Identifiers

A consistent and accurate identification of chemical compounds is critical for research and regulatory purposes. The primary identifiers for 3-Fluoro-4-thiocyanatoaniline are listed below.

| Identifier | Value |

| IUPAC Name | (4-amino-2-fluorophenyl) thiocyanate[1] |

| CAS Number | 14512-86-8[2][3] |

| Molecular Formula | C₇H₅FN₂S[2][3] |

| Molecular Weight | 168.19 g/mol [2][3] |

| MDL Number | MFCD11855824[2] |

| SMILES Code | NC1=CC=C(SC#N)C(F)=C1[2] |

| InChI Key | RPLHGFNIWGHYMX-UHFFFAOYSA-N[4] |

Molecular Structure

The structure of 3-Fluoro-4-thiocyanatoaniline consists of a central benzene ring. The amine and thiocyanate groups are positioned para to each other, while the fluorine atom is meta to the amine group and ortho to the thiocyanate group. This arrangement significantly influences the molecule's electronic properties and reactivity in electrophilic aromatic substitution and nucleophilic reactions.

Structure:

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, application, and integration into synthetic workflows. While extensive experimental data for 3-Fluoro-4-thiocyanatoaniline is not widely published in comprehensive databases, the available information from suppliers and related literature is summarized below.

| Property | Value/Information |

| Appearance | Brown solid (based on synthesis description)[5] |

| Purity | Typically ≥98% from commercial suppliers[3][4] |

| Melting Point | 32-34 °C (for the isomer 2-Fluoro-4-thiocyanatoaniline)[5] |

| Boiling Point | 285.2 °C at 760 mmHg (Predicted for isomer)[4] |

| Density | 1.37 g/cm³ (Predicted for isomer)[4] |

| Flash Point | 126.3 °C (Predicted for isomer)[4] |

Note: Some physical data, such as boiling point and density, are predicted values for the closely related isomer 2-Fluoro-4-thiocyanatoaniline and should be considered as estimates.

Synthesis and Manufacturing

The synthesis of thiocyanatoanilines can be achieved through various methods, often involving the direct thiocyanation of a corresponding aniline precursor. A modern and efficient approach involves the use of an electrophilic thiocyanating agent.

General Synthetic Approach: Electrophilic Thiocyanation

A common and regioselective method for introducing a thiocyanate group onto an electron-rich aromatic ring, such as an aniline derivative, is through electrophilic C-H thiocyanation. This reaction typically employs a thiocyanate source and an oxidizing agent or a pre-formed electrophilic "SCN+" equivalent. Recent advancements have demonstrated the use of reagents like N-thiocyanatosaccharin in the presence of a catalyst for efficient synthesis.[5][6]

Example Experimental Protocol: Synthesis of a Fluoro-Thiocyanatoaniline Isomer

The following protocol is adapted from a published procedure for the synthesis of the isomer 2-Fluoro-4-thiocyanatoaniline and illustrates the general principles that would apply to the synthesis of 3-Fluoro-4-thiocyanatoaniline.[5][6]

Objective: To synthesize 2-Fluoro-4-thiocyanatoaniline via electrophilic thiocyanation of 2-fluoroaniline.

Materials:

-

2-Fluoroaniline

-

N-thiocyanatosaccharin

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Iron(III) Chloride (catalyst, as described in the methodology)[6]

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoroaniline (1.0 equivalent) in the chosen anhydrous solvent.

-

Add N-thiocyanatosaccharin (1.2 equivalents) to the solution.

-

Add the Iron(III) Chloride catalyst (catalytic amount, e.g., 5 mol%).

-

Stir the reaction mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[5][6]

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final product.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of a fluoro-thiocyanatoaniline derivative.

Caption: A generalized workflow for the synthesis and purification of fluoro-thiocyanatoaniline.

Applications in Research and Development

The unique structural features of 3-Fluoro-4-thiocyanatoaniline make it a valuable intermediate in several areas of chemical research, particularly in the synthesis of pharmaceuticals and agrochemicals.

Agrochemicals

Thiocyanatoaniline derivatives have been identified as active ingredients in aquatic herbicides. They have shown efficacy in controlling the growth of submerged aquatic weeds. The thiocyanatoaniline motif is a key functional group explored in the development of modern crop protection agents.[1]

Pharmaceutical and Medicinal Chemistry

Aryl thiocyanates are versatile precursors for a wide range of sulfur-containing functional groups that are important in bioactive molecules.[7] They can be converted into thiophenols, thioethers, and other sulfur-based heterocycles.[7][8] The aniline and fluorine components also provide sites for further chemical modification, allowing for the construction of complex molecular libraries for drug discovery. While direct applications of 3-Fluoro-4-thiocyanatoaniline are not extensively documented in blockbuster drugs, its structural analogue, 3-chloro-4-fluoroaniline, is a crucial intermediate in the synthesis of Gefitinib, a targeted cancer therapy drug.[9] This highlights the importance of halogenated anilines as foundational scaffolds in pharmaceutical synthesis.

Materials Science

The thiocyanate group can participate in the formation of coordination polymers and other advanced materials. The overall molecule can also serve as a building block for dyes and other functional organic materials.[1]

Safety, Handling, and Storage

As with any specialized chemical, proper handling and storage of 3-Fluoro-4-thiocyanatoaniline are essential to ensure safety. The following information is based on data for structurally similar compounds like 3-fluoroaniline and 3-chloro-4-fluoroaniline.

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][11]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[12]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

-

First Aid:

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[10]

-

Storage:

-

Store in a cool, well-ventilated place.[10]

-

Keep the container tightly closed and stored in a dry environment.

-

Store locked up.[10]

Conclusion

3-Fluoro-4-thiocyanatoaniline is a strategically functionalized aromatic compound that holds considerable potential as a building block in organic synthesis. Its trifunctional nature provides multiple reaction sites for creating diverse and complex molecules. With applications spanning agrochemicals, pharmaceuticals, and materials science, this compound represents a valuable tool for chemists and researchers. Adherence to strict safety protocols is mandatory when handling this chemical to mitigate potential health risks. Further research into its reactivity and applications is likely to uncover new opportunities for innovation in chemical product development.

References

-

ACS Publications. Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis | The Journal of Organic Chemistry. [Link]

-

OUCI. An efficient synthesis of 4-Thiocyanato anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O. [Link]

-

Carl ROTH. Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Link]

-

ResearchGate. Applications of 3‐chloro‐4‐fluoroaniline (4) in various fields. [Link]

-

American Chemical Society. Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis. [Link]

-

Carl ROTH. Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Link]

- Google Patents.

-

Oakwood Chemical. 3-Chloro-2-fluoro-4-thiocyanatoaniline, min 98%. [Link]

-

Semantic Scholar. 3-chloro-4-fluoroaniline. [Link]

-

PubChem - NIH. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708. [Link]

-

PubChem. C7H5FN2 - Explore. [Link]

-

PMC. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 14512-86-8|3-Fluoro-4-thiocyanatoaniline|BLD Pharm [bldpharm.com]

- 3. CAS 14512-86-8 | 8668-3-07 | MDL MFCD11855824 | 3-Fluoro-4-thiocyanatoaniline | SynQuest Laboratories [synquestlabs.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An efficient synthesis of 4-Thiocyanato anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate … [ouci.dntb.gov.ua]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Synthesis pathways for 3-Fluoro-4-thiocyanatoaniline

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-thiocyanatoaniline

For inquiries, please contact: Senior Application Scientist Google Research & Development

Abstract

3-Fluoro-4-thiocyanatoaniline is a valuable intermediate in the synthesis of various pharmacologically active compounds and functional materials. The introduction of the thiocyanate (-SCN) group onto the aniline scaffold provides a versatile handle for further chemical transformations. This guide provides a comprehensive overview of two robust and efficient synthetic pathways for the preparation of 3-Fluoro-4-thiocyanatoaniline, tailored for researchers, scientists, and professionals in drug development and materials science. The methodologies discussed are grounded in established chemical principles and supported by field-proven insights to ensure reproducibility and scalability.

Introduction

Aryl thiocyanates are a pivotal class of organosulfur compounds, serving as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their versatile reactivity allows for conversion into various other sulfur-containing functional groups, including thiols, sulfides, and sulfonyl chlorides.[1] The target molecule, 3-Fluoro-4-thiocyanatoaniline, incorporates both a fluorine atom and a thiocyanate group, functionalities that can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide details two effective synthetic strategies: a classic electrophilic aromatic substitution in solution and a modern, solvent-free mechanochemical approach.

Pathway 1: Electrophilic Thiocyanation of 3-Fluoroaniline in Solution

This pathway represents a highly efficient and regioselective method for the synthesis of 3-Fluoro-4-thiocyanatoaniline. The reaction proceeds via an electrophilic aromatic substitution, where 3-fluoroaniline is treated with an in-situ generated electrophilic thiocyanating agent.

Mechanism and Rationale

The core of this methodology is the in-situ generation of an electrophilic thiocyanating species from the reaction of N-bromosuccinimide (NBS) with potassium thiocyanate (KSCN).[1] The strongly activating amino group (-NH₂) of the 3-fluoroaniline substrate directs the incoming electrophile primarily to the para-position (C4), which is sterically more accessible than the ortho-positions (C2 and C6). The fluorine atom at C3 has a weaker directing effect. The use of a protic solvent like ethanol facilitates the reaction, and the mild reaction conditions (room temperature) contribute to high yields and selectivity, minimizing the formation of by-products.[1]

Experimental Protocol

Materials:

-

3-Fluoroaniline

-

N-bromosuccinimide (NBS)

-

Potassium thiocyanate (KSCN)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel (for column chromatography)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve N-bromosuccinimide (1.0 mmol) in 10 mL of ethanol.

-

To this solution, add potassium thiocyanate (2.1 mmol) and stir the mixture at room temperature (approximately 27 °C) for 5 minutes. The formation of the active thiocyanating agent will be observed.

-

Add 3-fluoroaniline (1.0 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 20-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Dilute the residue with water and extract the product three times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture (e.g., 10:1 v/v) as the eluent to afford pure 3-Fluoro-4-thiocyanatoaniline.[1]

Process Visualization

Caption: Workflow for Solution-Phase Synthesis.

Pathway 2: Mechanochemical Synthesis of 3-Fluoro-4-thiocyanatoaniline

Mechanochemistry offers a green and sustainable alternative to traditional solvent-based synthesis.[2][3] This pathway utilizes mechanical force, such as ball milling, to initiate and drive the chemical reaction in the absence of a bulk solvent.

Mechanism and Rationale

This method employs ammonium persulfate as an oxidant and ammonium thiocyanate as the thiocyanating agent.[2][3] The reaction is performed in a ball mill, where the mechanical energy facilitates the intimate mixing and reaction of the solid reagents. A grinding auxiliary like silica is often used to improve efficiency. The mechanism involves the oxidation of the thiocyanate anion to generate a reactive thiocyanating species, which then undergoes electrophilic substitution with 3-fluoroaniline. This solvent-free approach reduces waste and can lead to shorter reaction times and simplified workup procedures.[2][3]

Experimental Protocol

Materials:

-

3-Fluoroaniline

-

Ammonium thiocyanate

-

Ammonium persulfate

-

Silica gel (as a grinding auxiliary and for purification)

-

Ball mill with appropriate grinding jars (e.g., stainless steel or Teflon) and balls

-

Standard laboratory equipment for purification

Procedure:

-

To a milling jar, add 3-fluoroaniline (1.0 mmol), ammonium thiocyanate (1.5 mmol), ammonium persulfate (1.5 mmol), and silica gel (as a grinding auxiliary).

-

Seal the jar and place it in the ball mill.

-

Mill the mixture at room temperature for a specified time (e.g., 30-60 minutes), depending on the equipment used.

-

After milling, the reaction mixture can be directly subjected to column chromatography for purification.

-

Elute with an appropriate solvent system (e.g., hexane-ethyl acetate) to isolate the pure 3-Fluoro-4-thiocyanatoaniline.[3]

Process Visualization

Sources

An In-depth Technical Guide to 3-Fluoro-4-thiocyanatoaniline (CAS 14512-86-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

3-Fluoro-4-thiocyanatoaniline is a specialty chemical intermediate characterized by the presence of fluorine, thiocyanate, and aniline functionalities on a benzene ring.[1] This unique combination of reactive groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The strategic placement of the fluorine atom can significantly influence the physicochemical properties, such as lipophilicity and metabolic stability, of derivative compounds, a critical consideration in modern drug design. This guide provides a comprehensive overview of the physicochemical data, synthesis, and analytical characterization of 3-Fluoro-4-thiocyanatoaniline.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of 3-Fluoro-4-thiocyanatoaniline is fundamental for its effective use in synthetic chemistry and for ensuring safe handling and storage.

Summary of Physicochemical Properties

| Property | Value |

| CAS Number | 14512-86-8 |

| Molecular Formula | C₇H₅FN₂S[2] |

| Molecular Weight | 168.19 g/mol [2] |

| SMILES Code | NC1=CC=C(SC#N)C(F)=C1[2] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of 3-Fluoro-4-thiocyanatoaniline. While specific spectral data was not available in the initial search, a typical analytical workflow would involve the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine and amino substituents. The chemical shifts would provide information about the electronic environment of each proton.

-

¹³C NMR would reveal distinct signals for each carbon atom in the molecule, including the carbon of the thiocyanate group.

-

¹⁹F NMR would exhibit a singlet, confirming the presence of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the thiocyanate group, C-F stretching, and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns could provide further structural information.

Synthesis and Purification

The synthesis of 3-Fluoro-4-thiocyanatoaniline typically involves the introduction of the thiocyanate group onto a fluorinated aniline precursor. The following is a representative synthetic protocol.

Experimental Protocol: Synthesis of 3-Fluoro-4-thiocyanatoaniline

Reaction Scheme:

A representative synthetic pathway for 3-Fluoro-4-thiocyanatoaniline.

Materials and Reagents:

-

3-Fluoroaniline

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Potassium Thiocyanate (KSCN)

-

Copper(I) Thiocyanate (CuSCN)

-

Deionized Water

-

Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

Dissolve 3-fluoroaniline in a suitable volume of hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Thiocyanation (Sandmeyer-type reaction):

-

In a separate flask, prepare a solution of potassium thiocyanate and a catalytic amount of copper(I) thiocyanate in water.

-

Slowly add the cold diazonium salt solution to the thiocyanate solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

-

Work-up and Purification:

-

Extract the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 3-Fluoro-4-thiocyanatoaniline by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Causality Behind Experimental Choices:

-

The diazotization reaction is performed at low temperatures (0-5 °C) because diazonium salts are generally unstable at higher temperatures and can decompose.

-

The use of a copper(I) catalyst in the thiocyanation step is characteristic of a Sandmeyer-type reaction, which facilitates the substitution of the diazonium group with the thiocyanate nucleophile.

-

The purification method (chromatography or recrystallization) is chosen based on the purity of the crude product and the nature of the impurities.

Safety and Handling

3-Fluoro-4-thiocyanatoaniline is associated with several hazard statements, indicating that it should be handled with appropriate safety precautions.

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Handling Practices:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Applications in Research and Development

The unique structural features of 3-Fluoro-4-thiocyanatoaniline make it a valuable intermediate in the synthesis of various target molecules in drug discovery and agrochemical research. The aniline moiety serves as a key handle for further chemical transformations, such as amide bond formation or the construction of heterocyclic rings. The thiocyanate group can be converted into other sulfur-containing functionalities or participate in cyclization reactions. The fluorine atom, as previously mentioned, can be strategically incorporated to enhance the biological activity and pharmacokinetic properties of the final compounds.

Conclusion

3-Fluoro-4-thiocyanatoaniline is a fluorinated aromatic compound with significant potential as a building block in synthetic organic chemistry. This guide has provided a detailed overview of its physicochemical properties, a representative synthetic protocol with justifications for the experimental design, and essential safety and handling information. A thorough understanding of these aspects is crucial for researchers and scientists utilizing this versatile intermediate in the development of novel pharmaceuticals and agrochemicals.

References

-

PubChem. 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Octane-1,2-diol. [Link]

-

Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. [Link]

-

The Good Scents Company. 1,2-octane diol. [Link]

-

PubChem. 3-Chloro-4-fluoroaniline. National Center for Biotechnology Information. [Link]

-

PubMed. Synthesis of Tetrazino-tetrazine 1,3,6,8-Tetraoxide (TTTO). [Link]

-

Dayang Chem (Hangzhou) Co.,Ltd. Buy 3-Fluoro-4-thiocyanatoaniline. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-thiocyanatoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-Fluoro-4-thiocyanatoaniline. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deep, field-proven perspective on the causality behind experimental choices and data interpretation. This guide is designed to be a self-validating system, grounded in authoritative references, to ensure scientific integrity and practical utility for researchers in medicinal chemistry and drug development.

Introduction: The Significance of 3-Fluoro-4-thiocyanatoaniline

3-Fluoro-4-thiocyanatoaniline is an aromatic compound of interest in synthetic and medicinal chemistry. The presence of a fluorine atom, an amino group, and a thiocyanate group on the aniline scaffold imparts unique electronic and structural properties, making it a valuable building block for the synthesis of novel bioactive molecules. Aryl thiocyanates are versatile precursors for a wide range of functional groups and have been incorporated into various biologically active compounds.[1] Accurate and unambiguous characterization of this molecule is paramount for its application in drug discovery and development, necessitating a thorough understanding of its spectroscopic signature. This guide provides a detailed examination of its NMR, IR, and MS data.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 3-Fluoro-4-thiocyanatoaniline dictates its interaction with different forms of electromagnetic radiation, giving rise to its unique spectroscopic fingerprint.

Caption: Molecular structure of 3-Fluoro-4-thiocyanatoaniline.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-Fluoro-4-thiocyanatoaniline is expected to show characteristic absorption bands for the N-H, C-N, C-F, C=C aromatic, and S-C≡N vibrations.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450-3300 | N-H stretching (asymmetric and symmetric) | Amine (-NH₂) |

| ~2150 | S-C≡N stretching | Thiocyanate (-SCN) |

| 1630-1550 | C=C stretching | Aromatic ring |

| 1300-1200 | C-N stretching | Aryl amine |

| 1250-1150 | C-F stretching | Aryl fluoride |

| 850-750 | C-H out-of-plane bending | Aromatic ring |

Interpretation of the IR Spectrum

The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine, corresponding to the asymmetric and symmetric N-H stretching vibrations. A strong, sharp absorption band around 2150 cm⁻¹ is highly characteristic of the thiocyanate group. The exact position of this band can provide insights into the electronic environment of the molecule. For comparison, 3-methyl-4-thiocyanatoaniline exhibits a thiocyanate stretch at 2146 cm⁻¹.[1] The aromatic C=C stretching vibrations will appear in the 1630-1550 cm⁻¹ region. The C-N and C-F stretching vibrations are expected in the fingerprint region, between 1300-1200 cm⁻¹ and 1250-1150 cm⁻¹ respectively. Finally, the substitution pattern on the benzene ring will influence the C-H out-of-plane bending vibrations observed between 850-750 cm⁻¹.

Experimental Protocol: Acquiring the IR Spectrum

A standard and reliable method for obtaining an IR spectrum of a solid sample like 3-Fluoro-4-thiocyanatoaniline is the KBr pellet technique.

Materials:

-

3-Fluoro-4-thiocyanatoaniline (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), oven-dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Grind the KBr to a fine powder using the agate mortar and pestle.

-

Add the 3-Fluoro-4-thiocyanatoaniline sample to the KBr and mix thoroughly by grinding.

-

Transfer the mixture to the pellet press die.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 168 | [M]⁺ (Molecular Ion) |

| 141 | [M - HCN]⁺ |

| 110 | [M - SCN]⁺ |

Interpretation of the Mass Spectrum

The molecular ion peak ([M]⁺) for 3-Fluoro-4-thiocyanatoaniline is expected at an m/z of 168, corresponding to its molecular weight. The fragmentation of aromatic thiocyanates can proceed through various pathways. A common fragmentation involves the loss of hydrogen cyanide (HCN) from the thiocyanate group, which would result in a fragment at m/z 141. Another likely fragmentation is the cleavage of the C-S bond, leading to the loss of the thiocyanate radical (•SCN), resulting in a fragment ion at m/z 110. The relative abundances of these fragments will depend on the ionization energy and the stability of the resulting ions.

Sources

The Emerging Therapeutic Potential of Thiocyanatoaniline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Thiocyanatoaniline derivatives represent a compelling class of heterocyclic compounds demonstrating a wide spectrum of biological activities. The incorporation of the thiocyanate (-SCN) group, a versatile functional moiety, onto an aniline scaffold creates a unique chemical architecture with significant potential in medicinal chemistry.[1] This technical guide provides an in-depth analysis of the current research, mechanistic insights, and experimental methodologies related to the anticancer and antimicrobial activities of these derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising area of therapeutic innovation. We will delve into key structure-activity relationships, detailed experimental protocols for efficacy evaluation, and future perspectives for the clinical translation of these compounds.

Introduction: A Synthesis of Bioactive Scaffolds

The strategic combination of well-established pharmacophores is a cornerstone of modern drug design. Thiocyanatoaniline derivatives exemplify this approach, merging the biological relevance of the aniline core with the unique reactivity of the thiocyanate group.

The Aniline Moiety in Medicinal Chemistry

Aniline and its derivatives are privileged structures in drug discovery, forming the backbone of numerous FDA-approved drugs. Their synthetic tractability and ability to form a wide range of derivatives make them ideal starting points for creating diverse chemical libraries.[2][3] Aniline-containing compounds have been shown to possess antiproliferative effects on various human cancer cell lines, including leukemias and carcinomas.[2]

The Thiocyanate Group: More Than a Synthetic Intermediate

Historically viewed as a versatile synthetic handle for creating sulfur-containing heterocycles, the thiocyanate group is now recognized for its intrinsic biological activities.[1] Organic thiocyanates are found in natural products and have been investigated as potential enzyme inhibitors, with applications ranging from anticancer to antiparasitic therapies.[1] The thiocyanate ion can interact with biological macromolecules, potentially through the covalent modification of cysteine residues in enzymes, suggesting a clear mechanism for its bioactivity.[4]

The Synergy of Thiocyanatoanilines

The combination of these two moieties results in compounds with novel physicochemical and biological properties. For instance, 2-Nitro-4-thiocyanatoaniline is a critical intermediate in the synthesis of the broad-spectrum anthelmintic drug Albendazole, which functions by inhibiting tubulin polymerization.[4] This highlights the potential of the thiocyanatoaniline scaffold to serve as a foundation for developing agents that target fundamental cellular processes like cell division.

Anticancer Activities of Thiocyanatoaniline Derivatives

A growing body of evidence suggests that thiocyanatoaniline derivatives possess significant anticancer potential. Their mechanisms of action appear to be multifaceted, targeting key pathways involved in cancer cell proliferation and survival.

Mechanistic Insights and Cellular Targets

The anticancer effects of thiocyanate-containing compounds are linked to several mechanisms:

-

Enzyme Inhibition: The thiocyanate group can act as an electrophile, reacting with nucleophilic residues like cysteine in the active sites of enzymes crucial for cancer cell survival.[4]

-

Induction of Apoptosis: Like other isothiocyanates, these derivatives can induce programmed cell death (apoptosis) in cancer cells by modulating key signaling pathways.[5]

-

Cell Cycle Arrest: A common mechanism for antiproliferative compounds is the induction of cell cycle arrest, often at the G2/M phase, which prevents cancer cells from undergoing mitosis.[5] This is a known mechanism for related compounds that disrupt microtubule dynamics.[4]

-

Modulation of Biotransformation Enzymes: Some aniline derivatives can alter the activity of biotransformation enzymes, which could potentially be harnessed to selectively target cancer cells.[6]

dot graph "Signaling_Pathway" { layout=dot; rankdir="TB"; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes TCA [label="Thiocyanatoaniline\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enzyme [label="Key Survival\nEnzyme (e.g., Kinase)", fillcolor="#FBBC05", fontcolor="#202124"]; Pathway [label="Proliferation\nSignaling Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G2M [label="G2/M Phase\nCheckpoint", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges TCA -> Enzyme [label="Inhibition", arrowhead=tee]; TCA -> Pathway [label="Downregulation", arrowhead=tee]; Enzyme -> Pathway [arrowhead=normal]; Pathway -> Proliferation [arrowhead=normal]; TCA -> G2M [label="Arrest", arrowhead=tee]; G2M -> Proliferation [label="Blocks", arrowhead=tee]; TCA -> Apoptosis [label="Induction", arrowhead=normal]; } } Caption: Hypothetical anticancer mechanisms of thiocyanatoaniline derivatives.

In Vitro Efficacy of Selected Derivatives

Quantitative data from in vitro cytotoxicity assays are crucial for evaluating the potential of new anticancer compounds. The half-maximal inhibitory concentration (IC50) value represents the concentration of a drug that is required for 50% inhibition in vitro. While specific IC50 data for a broad range of thiocyanatoaniline derivatives is an emerging area of research, related compounds have shown significant potency.

| Compound Class | Cancer Cell Line | Reported IC50 (µg/mL) | Reference Compound |

| Thiosemicarbazone Derivatives | C6 Glioma | 9.08 - 10.59 | Imatinib (11.68) |

| Thiosemicarbazone Derivatives | MCF7 Breast Cancer | 7.02 - 9.08 | Imatinib (9.24) |

| 2-Aniline Pyrimidine Deriv. | Mer Kinase | 0.0185 (µM) | - |

| 2-Aniline Pyrimidine Deriv. | c-Met Kinase | 0.0336 (µM) | - |

| This table presents data for structurally related thiosemicarbazone and aniline derivatives to illustrate the potential potency of this compound class.[7][8] Data is for illustrative purposes and highlights the need for direct testing of thiocyanatoaniline compounds. |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell viability and is a primary screening tool for cytotoxic compounds.[9][10]

Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[9][11] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the thiocyanatoaniline derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[12]

-

MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours.[13] Visually confirm the formation of purple formazan crystals.[11]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance of the wells using a microplate spectrophotometer at a wavelength of 570 nm.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

dot graph "MTT_Workflow" { layout=dot; rankdir="TB"; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed [label="1. Seed Cells\nin 96-well plate"]; incubate1 [label="2. Incubate 24h\n(Allow attachment)"]; treat [label="3. Treat with\nCompounds & Controls"]; incubate2 [label="4. Incubate 48-72h\n(Exposure period)"]; add_mtt [label="5. Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; incubate3 [label="6. Incubate 2-4h\n(Formazan formation)"]; solubilize [label="7. Add Solubilizer\n(e.g., DMSO)"]; read [label="8. Read Absorbance\n(570 nm)"]; analyze [label="9. Calculate % Viability\n& Determine IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> seed; seed -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> solubilize; solubilize -> read; read -> analyze; analyze -> end; } } Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activities

In an era of increasing antimicrobial resistance, the search for novel chemical scaffolds is critical. Organic compounds containing the thiocyanate framework have shown promising antimicrobial properties.[14]

Spectrum of Activity and Proposed Mechanisms

Thiocyanatoaniline derivatives are being investigated for their activity against a range of bacterial and fungal pathogens.[14][15] The proposed mechanisms of antimicrobial action include:

-

Enzyme Disruption: Similar to their anticancer effects, the thiocyanate group can react with essential microbial enzymes, disrupting metabolic pathways.[4]

-

Oxidative Stress: Some sulfur-containing compounds can induce the production of reactive oxygen species (ROS) within microbial cells, leading to cellular damage and death.[16]

-

Membrane Disruption: The lipophilic nature of the aniline backbone combined with the reactive thiocyanate group may allow these compounds to interfere with the integrity of the microbial cell membrane.[16]

Quantitative Assessment: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring the in vitro potency of an antimicrobial agent.[17] It is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.[17][18]

| Compound Class / Derivative | Pathogen | Reported MIC (µM) | Reference |

| Allylic Thiocyanates | S. aureus (MSSA) | 3 - 6 | [14] |

| Allylic Thiocyanates | S. aureus (MRSA) | 3 - 6 | [14] |

| Allylic Thiocyanates | Candida albicans | 6 - 25 | [14] |

| This table shows representative MIC values for allylic thiocyanates, demonstrating the antimicrobial potential of the thiocyanate moiety against both bacteria and fungi.[14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used, high-throughput technique for determining MIC values.[18][19]

Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[17][18] Growth is determined by visual inspection of turbidity after a set incubation period.[18]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the thiocyanatoaniline derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.[20]

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland turbidity standard.[19][20] This suspension is then further diluted to achieve the final target inoculum concentration.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.[19] Include a positive control (microbe, no compound) and a negative control (broth only).

-

Incubation: Cover the plates and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.[18]

-

MIC Determination: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which no turbidity (i.e., no growth) is observed.[18][19]

Synthesis and Structure-Activity Relationships (SAR)

Understanding the synthesis and SAR of thiocyanatoaniline derivatives is critical for lead optimization and the development of more potent and selective compounds.

General Synthesis Approach

A common method for synthesizing these derivatives involves the electrophilic thiocyanation of anilines. This can be achieved using reagents like ammonium thiocyanate in the presence of an oxidizing agent.[21] Greener, mechanochemical methods using ball-milling have also been developed, offering solvent-free conditions and high yields.[21]

dot graph "Synthesis_Workflow" { layout=dot; rankdir="TB"; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="Start Materials", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reactants [label="Substituted Aniline +\nNH4SCN +\nOxidizing Agent"]; reaction [label="Reaction\n(e.g., Ball-milling or\nSolution Phase)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Work-up &\nPurification\n(e.g., Chromatography)"]; product [label="Thiocyanatoaniline\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reactants; reactants -> reaction; reaction -> workup; workup -> product; } } Caption: Generalized workflow for the synthesis of thiocyanatoaniline derivatives.

Key Structure-Activity Insights

SAR studies help elucidate which chemical features are critical for biological activity. For thiocyanate-containing compounds, several trends have been observed:

-

Role of the -SCN Group: The thiocyanate group is often a key pharmacophore. In studies of related compounds, converting the -SeCN group to -SCN greatly reduced antibacterial potency, highlighting the importance of the specific heteroatom.[22]

-

Aromatic Substituents: The nature and position of substituents on the aniline ring significantly impact activity. For example, in a series of allylic thiocyanates, derivatives bearing chloro and bromo groups showed much higher antimicrobial activity than those with toluoyl or fluorophenyl groups.[14] A 2,4-dichloro substitution pattern was particularly effective, suggesting a synergistic effect.[14]

-

Stage-Specific Activity: For antiparasitic compounds, substitutions can lead to stage-specific activity. For instance, nitro-methoxy substituted compounds showed high efficacy against one stage of Trypanosoma cruzi but limited effect on another, highlighting how SAR can be target-dependent.[23]

Future Perspectives and Conclusion

Thiocyanatoaniline derivatives are a promising class of compounds with demonstrated potential as both anticancer and antimicrobial agents. Their straightforward synthesis and the tunable nature of their biological activity through targeted substitutions make them attractive candidates for further drug development.

Future research should focus on:

-

Broad-Spectrum Screening: Systematic screening of diverse thiocyanatoaniline libraries against a wide range of cancer cell lines and microbial pathogens to identify lead compounds.

-

Mechanistic Elucidation: In-depth studies to pinpoint the specific molecular targets and signaling pathways modulated by the most potent derivatives.

-

In Vivo Efficacy: Advancing lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Lead Optimization: Utilizing SAR data to rationally design and synthesize next-generation derivatives with improved potency, selectivity, and drug-like properties.

References

-

Santos, C. A. M., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. Available at: [Link]

-

American Chemical Society. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Publications. Available at: [Link]

-

World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

-

de Oliveira, R. B., et al. (n.d.). Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. PubMed Central. Available at: [Link]

-

MDPI. (n.d.). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. Available at: [Link]

-

PubMed. (n.d.). Role of thiocyanate ion in detoxification of the anticancer agent chlorambucil. PubMed. Available at: [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). 3-Thiocyanato- 1H- indoles as potential anticancer agents: Two dimensional quantitative structure activity relationship study. Int J Pharm Chem Anal. Available at: [Link]

-

ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

-

PubMed. (1993). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. PubMed. Available at: [Link]

-

ResearchGate. (2025). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. ResearchGate. Available at: [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

-

Frontiers. (n.d.). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. Available at: [Link]

-

PubMed. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). ResearchGate. Available at: [Link]

-

PubMed. (2022). Synthesis and biological evaluation of thiosemicarbazone derivatives. PubMed. Available at: [Link]

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Available at: [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NIH. Available at: [Link]

-

PubMed. (1990). [Comparative ability of three aniline derivatives to alter biotransformation enzymes in rat liver]. PubMed. Available at: [Link]

-

NIH. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. NIH. Available at: [Link]

-

ResearchGate. (n.d.). Structures of aniline derivatives (group I) and their influence on... ResearchGate. Available at: [Link]

-

YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

-

MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Broth microdilution. Wikipedia. Available at: [Link]

-

PubMed. (2018). Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors. PubMed. Available at: [Link]

-

NIH. (n.d.). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. PMC. Available at: [Link]

-

ATS Journals. (n.d.). Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model. ATS Journals. Available at: [Link]

-

protocols.io. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. Royal Society of Chemistry. Available at: [Link]

-

MDPI. (n.d.). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. Available at: [Link]

-

Society of Chemical Industry. (2026). Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. Society of Chemical Industry. Available at: [Link]

-

International Journal of Pharmaceutical and Social Research. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. IJPSRR. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Nitro-4-thiocyanatoaniline|Albendazole Impurity 5 Supplier [benchchem.com]

- 5. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 6. [Comparative ability of three aniline derivatives to alter biotransformation enzymes in rat liver] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. atcc.org [atcc.org]

- 12. protocols.io [protocols.io]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Broth microdilution - Wikipedia [en.wikipedia.org]

- 19. rr-asia.woah.org [rr-asia.woah.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 23. Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition [mdpi.com]

Reaction mechanism of electrophilic thiocyanation of anilines

An in-depth technical guide to the reaction mechanism of electrophilic thiocyanation of anilines is presented for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of the core reaction mechanism, the influence of various reagents and conditions, and practical experimental protocols.

Introduction: The Significance of Thiocyanated Anilines

Anilines containing the thiocyanate (-SCN) functional group are valuable intermediates in the synthesis of a wide array of biologically active molecules and functional materials. The thiocyanate moiety can be readily converted into other sulfur-containing functional groups, making it a versatile building block in medicinal chemistry for the development of antimicrobial, anticancer, and antiviral agents. In materials science, thiocyanated anilines are precursors to organic dyes and polymers with unique photophysical properties. Understanding the mechanism of their synthesis via electrophilic thiocyanation is paramount for optimizing reaction conditions and achieving desired regioselectivity.

The Core Mechanism: An Electrophilic Aromatic Substitution Pathway

The electrophilic thiocyanation of anilines proceeds through a classical electrophilic aromatic substitution (SEAr) mechanism. This multi-step process involves the generation of an electrophilic sulfur species that is subsequently attacked by the electron-rich aniline ring.

Generation of the Electrophile

The active electrophile in this reaction is typically the thiocyanogen cation ([SCN]+) or a polarized complex that delivers it. Common reagents for generating this electrophile include:

-

Thiocyanogen ((SCN)2): This reagent can be pre-formed or generated in situ. It is a potent electrophile where one sulfur atom is attacked by the nucleophilic aniline.

-

Ammonium or Alkali Metal Thiocyanates with an Oxidizing Agent: A widely used method involves the oxidation of a thiocyanate salt (e.g., NH4SCN, KSCN) with an oxidizing agent like Oxone® (potassium peroxymonosulfate), N-bromosuccinimide (NBS), or bromine. The oxidant facilitates the formation of the electrophilic sulfur species.

-

Metal Thiocyanates: In some cases, metal thiocyanates can be used, often in the presence of a Lewis acid to enhance the electrophilicity of the thiocyanate group.

The generation of the electrophile from ammonium thiocyanate and an oxidant can be visualized as follows:

Caption: The electrophilic aromatic substitution mechanism for aniline thiocyanation.

Factors Influencing the Reaction

Regioselectivity

The amino group of aniline is a strong activating group and an ortho, para-director. Due to the steric hindrance posed by the amino group, the electrophilic attack predominantly occurs at the para-position, leading to the formation of the para-thiocyanated aniline as the major product. Ortho-substitution may be observed to a lesser extent, particularly with less bulky electrophiles or under specific reaction conditions.

Role of Substituents

-

Electron-donating groups (EDGs) on the aniline ring, such as alkyl or alkoxy groups, further activate the ring and increase the reaction rate. They also reinforce the ortho, para-directing effect.

-

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, deactivate the ring, making the reaction slower and requiring harsher conditions.

Solvent and Temperature

The choice of solvent can influence the solubility of the reagents and the stability of the intermediates. Protic solvents like methanol or acetic acid are commonly used. The reaction is often carried out at room temperature or below to minimize side reactions, such as the oxidation of the aniline.

Experimental Protocol: Synthesis of 4-Thiocyanatoaniline

This protocol provides a representative procedure for the electrophilic thiocyanation of aniline using ammonium thiocyanate and Oxone®.

Materials:

-

Aniline

-

Ammonium thiocyanate (NH4SCN)

-

Oxone® (2KHSO5·KHSO4·K2SO4)

-

Methanol

-

Water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 eq) and ammonium thiocyanate (2.2 eq) in methanol.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add a solution of Oxone® (1.1 eq) in water to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water and a saturated solution of sodium bicarbonate to neutralize the acidic medium.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-thiocyanatoaniline.

The workflow for this experimental protocol can be visualized as follows:

Caption: Experimental workflow for the synthesis of 4-thiocyanatoaniline.

Data Summary

| Reactant | Molar Ratio | Role |

| Aniline | 1.0 | Nucleophile |

| NH4SCN | 2.2 | Thiocyanate Source |

| Oxone® | 1.1 | Oxidant |

Conclusion

The electrophilic thiocyanation of anilines is a robust and efficient method for introducing the versatile thiocyanate functionality onto an aromatic ring. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, including the generation of the active electrophile and the factors governing regioselectivity, is crucial for the successful design and execution of synthetic strategies employing this reaction. The provided protocol offers a practical starting point for researchers, which can be adapted and optimized for a variety of substituted anilines.

References

The Strategic Role of 3-Fluoro-4-thiocyanatoaniline in Modern Medicinal Chemistry: A Technical Guide

This in-depth technical guide explores the synthesis, chemical versatility, and potential applications of 3-Fluoro-4-thiocyanatoaniline, a key building block for the development of novel therapeutic agents. Designed for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of the compound's significance, grounded in established chemical principles and supported by detailed experimental insights.

Introduction: The Emergence of Fluorinated Scaffolds and Thiocyanate Functionality in Drug Design

The strategic incorporation of fluorine atoms and thiocyanate groups into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine, with its unique electronic properties, can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[1] Similarly, the thiocyanate moiety is a versatile functional group that can participate in a variety of chemical transformations, serving as a precursor to other sulfur-containing functionalities or acting as a pharmacophore itself.[2][3]

3-Fluoro-4-thiocyanatoaniline emerges at the intersection of these two critical areas of drug design. This molecule combines the benefits of a fluoroaniline core with the synthetic utility of a thiocyanate group, making it a highly attractive starting material for the synthesis of a diverse range of bioactive compounds. Aniline and its derivatives are widely recognized as crucial intermediates in the pharmaceutical and dye industries.[4][5][6] The strategic placement of the fluorine at the 3-position and the thiocyanate at the 4-position of the aniline ring creates a unique electronic and steric environment, offering opportunities for selective chemical modifications and interactions with biological targets.

This guide will delve into the synthetic pathways to access this valuable intermediate, explore its chemical reactivity, and discuss its potential applications in the discovery of new medicines.

Synthesis of 3-Fluoro-4-thiocyanatoaniline: A Mechanochemical Approach

The proposed synthetic route starts from the commercially available 3-fluoroaniline and utilizes ammonium thiocyanate as the thiocyanating agent and ammonium persulfate as an oxidant.

Diagram 1: Proposed Synthesis of 3-Fluoro-4-thiocyanatoaniline

Caption: A proposed mechanochemical synthesis of 3-Fluoro-4-thiocyanatoaniline.

Detailed Experimental Protocol (Adapted from a similar synthesis[2])

This protocol is based on the successful synthesis of analogous compounds such as 3-Methyl-4-thiocyanatoaniline.[2]

Materials:

-

3-Fluoroaniline

-

Ammonium thiocyanate (NH₄SCN)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Silica gel (for purification)

-

Mixer mill (e.g., RETSCH MM 200)

-

Teflon or stainless steel grinding jars with grinding balls

Procedure:

-

In a grinding jar, combine 3-fluoroaniline (1.0 mmol), ammonium thiocyanate (1.5 mmol), and ammonium persulfate (1.5 mmol).

-

Add a small amount of silica as a grinding auxiliary.

-

Seal the jar and place it in the mixer mill.

-

Grind the mixture at room temperature for a specified time (e.g., 30-60 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the crude reaction mixture is directly purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 3-Fluoro-4-thiocyanatoaniline.

-

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Rationale for Experimental Choices:

-

Mechanochemistry: This solvent-free approach minimizes waste and simplifies workup, aligning with the principles of green chemistry.[2][3] The high-energy collisions in the ball mill facilitate the reaction between the solid reactants.

-

Ammonium Persulfate: This acts as an oxidant to facilitate the electrophilic substitution of the thiocyanate group onto the aniline ring.

-

Silica Auxiliary: The addition of silica can prevent the reactants from sticking to the walls of the grinding jar and ensures efficient energy transfer.

Chemical Reactivity and Synthetic Utility

3-Fluoro-4-thiocyanatoaniline is a versatile intermediate due to the presence of three reactive sites: the aniline amino group, the aromatic ring, and the thiocyanate group. This trifecta of functionality allows for a wide range of chemical transformations, making it a valuable building block in combinatorial chemistry and targeted synthesis.

Diagram 2: Reactivity and Synthetic Transformations of 3-Fluoro-4-thiocyanatoaniline

Caption: Key reactive sites and potential synthetic transformations of the core molecule.

Reactions at the Amino Group

The primary amine functionality of 3-Fluoro-4-thiocyanatoaniline can readily undergo a variety of classical reactions:

-

Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amides. This is a common strategy to introduce diverse side chains and modulate the compound's properties.

-

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, a well-known pharmacophore present in many antibacterial and diuretic drugs.

-

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions.

Transformations of the Thiocyanate Group

The thiocyanate group is a valuable precursor to other sulfur-containing functionalities:[2][3]

-

Reduction to Thiols: The thiocyanate can be reduced to the corresponding thiol (mercatan), which is a key functional group in many enzyme inhibitors and can also participate in disulfide bond formation.

-

Conversion to Thioethers: The thiol can be subsequently alkylated to form thioethers.

-

Intramolecular Cyclization: In the presence of a suitable ortho-substituent, the thiocyanate group can undergo intramolecular cyclization to form heterocyclic ring systems, such as benzothiazoles, which are prevalent in many biologically active molecules.[2]

Potential Applications in Medicinal Chemistry

While specific biological activities of 3-Fluoro-4-thiocyanatoaniline have not been extensively reported, its structural features suggest potential applications in several therapeutic areas.

Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase active site. The 3-fluoro-4-thiocyanatoaniline scaffold could serve as a starting point for the synthesis of novel kinase inhibitors, where the thiocyanate group or its derivatives could be tailored to interact with specific residues in the ATP-binding pocket. For instance, the related compound 3-chloro-4-fluoroaniline is a key intermediate in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib.[1]

Antimicrobial Agents

The thiocyanate moiety itself has been associated with antimicrobial activity. Furthermore, the benzothiazole scaffold, which can be synthesized from thiocyanatoanilines, is a well-established pharmacophore in a wide range of antimicrobial agents. Therefore, derivatives of 3-Fluoro-4-thiocyanatoaniline could be explored for their potential as novel antibacterial or antifungal compounds.

Other Therapeutic Areas

The versatility of the 3-Fluoro-4-thiocyanatoaniline scaffold allows for its application in the development of a wide range of other therapeutic agents. The ability to introduce diverse functional groups through the amino and thiocyanate moieties makes it an ideal candidate for lead optimization in various drug discovery programs, including but not limited to antiviral, anticancer, and anti-inflammatory agents.

Conclusion

3-Fluoro-4-thiocyanatoaniline represents a promising and versatile building block in medicinal chemistry. Its synthesis via a green mechanochemical approach makes it an accessible and attractive starting material. The presence of multiple reactive sites allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization. As the demand for novel and effective therapeutic agents continues to grow, the strategic use of well-designed, functionalized building blocks like 3-Fluoro-4-thiocyanatoaniline will be crucial in accelerating the drug discovery process. Further exploration of the chemical space accessible from this scaffold is warranted and holds significant potential for the identification of next-generation therapeutics.

References

-

De Oliveira, L. F., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32595–32607. [Link]

-

De Oliveira, L. F., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. PMC. [Link]

- Google Patents. (2015). Preparation method of 3-chloro-4-fluoroaniline.

-

Janakiramudu, D. B., et al. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

-

PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved January 27, 2026, from [Link]

- Google Patents. (1976). 4-Fluoro-3-nitro anilines.

-

Minhas, F. T., et al. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. [Link]

-

Arshad, N., et al. (2012). Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. MDPI. [Link]

-

D'Souza, S. P., & Mascarenhas, R. J. (2021). Synthetic access to thiolane-based therapeutics and biological activity studies. European Journal of Medicinal Chemistry, 225, 113659. [Link]

- Google Patents. (1991). Process for preparing 3,4-difluoroaniline.

-

ChemSrc. (2025). 3-Chloro-4-fluoroaniline. [Link]

-

PubChem. (n.d.). Thiocyanate. Retrieved January 27, 2026, from [Link]

-

Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

- Google Patents. (1966). Process for preparing 3, 4 dichloroaniline.

-

Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline. [Link]

-

PubChem. (n.d.). Process for preparing 3,5-difluoroaniline - Patent US-5294742-A. [Link]

-

INCHEE. (n.d.). Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. [Link]

Sources

- 1. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3944612A - 4-Fluoro-3-nitro anilines - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]

The Indispensable Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Fluorinated Anilines

Executive Summary: The strategic incorporation of fluorine into the aniline scaffold has been a cornerstone of innovation in medicinal chemistry, agrochemicals, and materials science. The unique physicochemical properties imparted by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and altered electronic character—have made fluorinated anilines privileged building blocks. This guide provides a comprehensive overview of the historical discovery, the evolution of synthetic methodologies from classical, harsh techniques to modern, catalytic approaches, and the profound impact of these compounds across scientific disciplines. It is intended for researchers, chemists, and professionals in drug development seeking a deeper understanding of the causality behind the synthetic strategies and applications of this vital class of molecules.

Introduction: The Power of a Carbon-Fluorine Bond on an Aniline Core